Pitavastatin Acyl Glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pitavastatin Acyl Glucuronide is a metabolite of Pitavastatin, a lipid-lowering drug belonging to the statin class of medications. Statins are widely used to reduce cholesterol levels and prevent cardiovascular diseases by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This compound is formed through the conjugation of Pitavastatin with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Pitavastatin Acyl Glucuronide involves the conjugation of Pitavastatin with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase. The process can be carried out in vitro using liver microsomes or recombinant enzymes. The reaction conditions generally include a buffered aqueous solution with a pH range of 6.5 to 7.5, and the presence of cofactors such as UDP-glucuronic acid .

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves the use of bioreactors equipped with controlled temperature, pH, and agitation systems to optimize the enzymatic reaction. The product is then purified using chromatographic techniques to achieve the desired purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Pitavastatin Acyl Glucuronide undergoes several types of chemical reactions, including hydrolysis, transacylation, and glycation. These reactions are influenced by the chemical structure of the acyl glucuronide and the conditions under which they occur .

Common Reagents and Conditions

Hydrolysis: This reaction involves the cleavage of the glucuronide bond in the presence of water, often catalyzed by acidic or basic conditions.

Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another nucleophile, such as a protein or amino acid, under physiological conditions.

Glycation: This reaction involves the non-enzymatic attachment of the acyl glucuronide to proteins, forming covalent adducts

Major Products Formed

The major products formed from these reactions include free Pitavastatin, glucuronic acid, and various protein adducts. These products can have significant implications for the pharmacokinetics and toxicity of Pitavastatin .

Applications De Recherche Scientifique

Pharmacological Profile

Mechanism of Action

Pitavastatin functions as a competitive inhibitor of HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, pitavastatin effectively lowers levels of total cholesterol, low-density lipoprotein cholesterol (LDL-C), and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C) levels. The acyl glucuronide metabolite is formed through the glucuronidation process and contributes to the drug's overall pharmacological effects, including its lipid-lowering properties and potential pleiotropic effects such as anti-inflammatory actions .

Clinical Applications

1. Treatment of Hyperlipidemia

Pitavastatin is indicated for adults with primary hyperlipidemia or mixed dyslipidemia. Studies have shown that pitavastatin significantly reduces LDL-C and triglycerides while increasing HDL-C levels, which is crucial for reducing cardiovascular risk .

2. Pediatric Use

Pitavastatin has also been studied in pediatric populations aged 8 years and older with heterozygous familial hypercholesterolemia, demonstrating efficacy in lowering cholesterol levels safely .

Pharmacokinetics

Absorption and Metabolism

Pitavastatin exhibits high oral bioavailability, with the acyl glucuronide being a significant metabolite accounting for about 10% of circulating drug-related material post-administration . The pharmacokinetic profile indicates that pitavastatin is rapidly absorbed and undergoes extensive hepatic metabolism.

Drug-Drug Interactions

Research indicates that pitavastatin acyl glucuronide may influence the pharmacokinetics of other drugs metabolized by the same pathways. For instance, studies have evaluated its interactions with rifampicin, highlighting its potential as a probe substrate for organic anion-transporting polypeptide (OATP) 1B inhibitors .

Comparative Efficacy

A study comparing the efficacy of pitavastatin to atorvastatin in Japanese patients with hypercholesterolemia found that both drugs were effective in improving lipid profiles. Notably, pitavastatin demonstrated a consistent reduction in non-HDL-C levels across different body sizes without significant liver enzyme elevation, suggesting a favorable safety profile compared to atorvastatin .

Metabolic Effects

In vitro studies have shown that pitavastatin and its metabolites can exert cytotoxic effects on pancreatic islet β cells, which may influence insulin secretion rates. This finding raises considerations regarding the long-term use of statins in patients with diabetes or at risk for glucose intolerance .

Mécanisme D'action

Pitavastatin Acyl Glucuronide exerts its effects primarily through its parent compound, Pitavastatin. Pitavastatin inhibits the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which catalyzes the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, a key step in cholesterol biosynthesis. This inhibition leads to a decrease in intracellular cholesterol levels, upregulation of low-density lipoprotein receptors, and increased clearance of low-density lipoprotein from the bloodstream .

Comparaison Avec Des Composés Similaires

Pitavastatin Acyl Glucuronide can be compared with other acyl glucuronides formed from different statins, such as Atorvastatin Acyl Glucuronide, Rosuvastatin Acyl Glucuronide, and Simvastatin Acyl Glucuronide.

Similarities

- All these compounds are formed through the glucuronidation of their respective parent statins.

- They undergo similar types of chemical reactions, including hydrolysis, transacylation, and glycation.

- They have similar applications in scientific research, particularly in the study of drug metabolism and pharmacokinetics .

Differences

Metabolic Stability: this compound may exhibit different metabolic stability compared to other acyl glucuronides, influencing its pharmacokinetics and toxicity profile.

Reactivity: The chemical reactivity of this compound can differ from other acyl glucuronides due to variations in their chemical structures

Conclusion

This compound is a significant metabolite of Pitavastatin with important implications for drug metabolism, pharmacokinetics, and toxicity. Its preparation, chemical reactions, and scientific research applications provide valuable insights into the biotransformation of statins and their effects on human health.

Activité Biologique

Pitavastatin acyl glucuronide is a metabolite of pitavastatin, a statin used primarily for lowering cholesterol levels. This article explores the biological activity of this compound, its metabolic pathways, pharmacokinetics, and potential implications in drug interactions and toxicity.

Metabolism and Formation

Pitavastatin undergoes extensive metabolism in the liver, primarily through glucuronidation mediated by uridine 5'-diphosphate glucuronosyltransferases (UGTs). The principal metabolic pathway involves the formation of this compound, which is a conjugate formed from the hydroxy acid form of pitavastatin. This process is critical as it transforms the active drug into its inactive form, thereby influencing its pharmacological effects and potential side effects.

Key Metabolic Pathways

- Glucuronidation : The major route for pitavastatin metabolism, leading to the formation of acyl glucuronides.

- Lactonization : Following glucuronidation, the acyl glucuronide can undergo spontaneous cyclization to form lactones, which are also biologically active .

Pharmacokinetics

Pitavastatin exhibits a dose-proportional pharmacokinetic profile. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| C_max (Peak Plasma Concentration) | Achieved ~1 hour post-administration |

| Half-life | Approximately 12 hours |

| Bioavailability | 51% |

| Protein Binding | >99% (mainly to albumin) |

The acyl glucuronide is predominantly excreted via feces (approximately 79%) with minimal renal excretion (about 15%) .

Biological Activity

The biological activity of this compound includes:

- Inhibition of HMG-CoA Reductase : Like its parent compound, the acyl glucuronide may retain some inhibitory activity against this enzyme, although its primary role is as a metabolite.

- Pleiotropic Effects : Statins are known for their pleiotropic effects, which include improving endothelial function and reducing inflammation. The acyl glucuronide may contribute to these effects through mechanisms that are not fully understood .

Case Studies and Research Findings

Several studies have investigated the implications of pitavastatin and its metabolites on biological systems:

- Cytotoxicity in Pancreatic Islet Cells : An in vitro study demonstrated that various statins, including pitavastatin, showed dose-dependent cytotoxic effects on human pancreatic islet β cells. This raises concerns regarding glucose metabolism and insulin secretion .

- Drug-Drug Interactions : Acyl glucuronides can inhibit transport proteins such as OATP1B1. For instance, gemfibrozil's acyl glucuronide was shown to inhibit CYP2C8, leading to significant drug-drug interactions when co-administered with other medications .

- Reactive Metabolites : Acyl glucuronides have been implicated in adverse reactions due to their reactivity. Studies suggest that these metabolites can form covalent adducts with proteins, potentially leading to hypersensitivity reactions or toxicity .

Propriétés

Numéro CAS |

574752-66-2 |

|---|---|

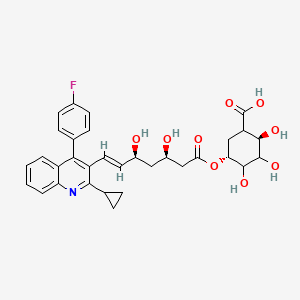

Formule moléculaire |

C31H32FNO10 |

Poids moléculaire |

597.6 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-6-[(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C31H32FNO10/c32-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)33-25(16-5-6-16)21(24)12-11-18(34)13-19(35)14-23(36)42-31-28(39)26(37)27(38)29(43-31)30(40)41/h1-4,7-12,16,18-19,26-29,31,34-35,37-39H,5-6,13-14H2,(H,40,41)/b12-11+/t18-,19-,26+,27+,28-,29+,31-/m1/s1 |

Clé InChI |

QBNFJKKTKRSBGF-SEKOGJSVSA-N |

SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)OC4CC(C(C(C4O)O)O)C(=O)O)O)O)C5=CC=C(C=C5)F |

SMILES isomérique |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)C5=CC=C(C=C5)F |

SMILES canonique |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)C5=CC=C(C=C5)F |

Synonymes |

1-[(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate] β-D-Glucopyranuronic Acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.